molecular formula C12H16ClNO B1444914 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine CAS No. 1250683-69-2

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine

Cat. No. B1444914
CAS RN: 1250683-69-2
M. Wt: 225.71 g/mol
InChI Key: RINJKFCZGGZKIF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine, also known by its chemical formula C₁₁H₁₃ClO₂ , is a synthetic compound. Its IUPAC name is [5-chloro-2-(cyclopropylmethoxy)phenyl]methanol . This compound exhibits interesting pharmacological properties and has been studied extensively in recent years .


Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine consists of a chlorinated phenyl ring attached to an ethylamine moiety. The cyclopropylmethoxy group enhances the compound’s lipophilicity and influences its pharmacokinetic properties. The precise arrangement of atoms and bond angles can be visualized using molecular modeling techniques .


Chemical Reactions Analysis

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine can participate in various chemical reactions. It may undergo nucleophilic substitutions, oxidation, or reduction processes. Researchers have explored its reactivity with different functional groups, providing insights into its potential applications .


Physical And Chemical Properties Analysis

  • Purity : Typically ≥95%

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. Preliminary studies suggest that it interacts with specific receptors or enzymes, modulating cellular signaling pathways. Further investigations are needed to elucidate its precise targets and biological effects.

Safety and Hazards

  • Toxicity : Limited data available; exercise caution during handling and use .

properties

IUPAC Name

1-[5-chloro-2-(cyclopropylmethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(14)11-6-10(13)4-5-12(11)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINJKFCZGGZKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OCC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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